2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring, a pyrrolidin-1-yl ring, a hydroxymethyl group, and an ethan-1-one (ketone) group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one involves several key steps. One common synthetic route includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its unique structure and potential biological activity.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
its structure suggests it may interact with various molecular targets, potentially influencing biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclopentyl-containing molecules. Compared to these compounds, 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-11-5-6-13(8-11)12(15)7-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGQKQBZRDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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